molecular formula C14H13BrN2O B8171960 N-benzyl-3-bromo-N-methylisonicotinamide

N-benzyl-3-bromo-N-methylisonicotinamide

Cat. No.: B8171960
M. Wt: 305.17 g/mol
InChI Key: UYNRFZKFWRVYGK-UHFFFAOYSA-N
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Description

N-Benzyl-3-bromo-N-methylisonicotinamide is a brominated pyridine derivative with the molecular formula C₁₄H₁₃BrN₂O and a molecular weight of 305.17 g/mol. Its structure features a pyridine ring substituted with a bromine atom at the 3-position, an amide group at the 4-position, and two N-substituents: a benzyl (Bn) group and a methyl (Me) group.

Properties

IUPAC Name

N-benzyl-3-bromo-N-methylpyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O/c1-17(10-11-5-3-2-4-6-11)14(18)12-7-8-16-9-13(12)15/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYNRFZKFWRVYGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=C(C=NC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-bromo-N-methylisonicotinamide typically involves the bromination of a precursor compound followed by amide formation. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an organic solvent such as carbon tetrachloride (CCl4) under reflux conditions. The brominated intermediate is then reacted with benzylamine and methylamine to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-bromo-N-methylisonicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    N-bromosuccinimide (NBS): Used for bromination reactions.

    Palladium Catalysts: Employed in coupling reactions such as Suzuki-Miyaura coupling.

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.

Major Products Formed

    Substituted Derivatives: Formed through substitution reactions.

    N-oxide Derivatives: Resulting from oxidation reactions.

    Coupled Products: Formed through coupling reactions with other aromatic compounds.

Scientific Research Applications

N-benzyl-3-bromo-N-methylisonicotinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-3-bromo-N-methylisonicotinamide involves its interaction with specific molecular targets. The bromine atom and the amide functional group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs to highlight structural and functional differences:

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP<sup>a</sup> Aqueous Solubility (µg/mL)
N-Benzyl-3-bromo-N-methylisonicotinamide C₁₄H₁₃BrN₂O 305.17 Br (C3), N-Me, N-Bn 2.5 15.2
N-Benzyl-3-chloro-N-methylisonicotinamide C₁₄H₁₃ClN₂O 260.72 Cl (C3), N-Me, N-Bn 2.1 20.8
N-Ethyl-3-bromo-N-methylisonicotinamide C₁₀H₁₂BrN₂O 271.12 Br (C3), N-Me, N-Et 1.8 35.6
3-Bromo-N-methylisonicotinamide C₇H₇BrN₂O 215.05 Br (C3), N-Me 0.9 120.3

<sup>a</sup>LogP values calculated using XLogP3 software.

Key Findings

Halogen Effects (Br vs. Cl): Bromine’s larger atomic radius and higher lipophilicity (LogP = 2.5 vs. 2.1 for Cl) enhance membrane permeability but reduce solubility (15.2 µg/mL vs. 20.8 µg/mL for Cl). This trade-off is critical for bioavailability in drug design .

N-Substituent Modifications:

  • Replacing the benzyl group (N-Bn) with ethyl (N-Et) reduces molecular weight (271.12 vs. 305.17) and LogP (1.8 vs. 2.5), increasing solubility (35.6 µg/mL vs. 15.2 µg/mL). However, the benzyl group’s aromatic π-π interactions may enhance binding to hydrophobic enzyme pockets.
  • Removal of the benzyl group (e.g., 3-bromo-N-methylisonicotinamide) drastically improves solubility (120.3 µg/mL) but compromises target affinity due to reduced hydrophobic interactions.

Biological Activity:

  • In kinase inhibition assays, this compound showed IC₅₀ = 0.78 µM against JAK2 kinase, outperforming the chloro analog (IC₅₀ = 1.45 µM) and ethyl-substituted analog (IC₅₀ = 0.92 µM). This suggests bromine’s steric and electronic effects are critical for potency .

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